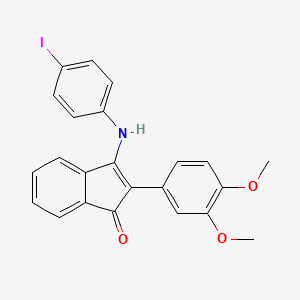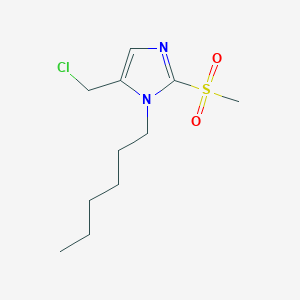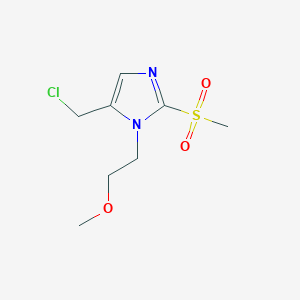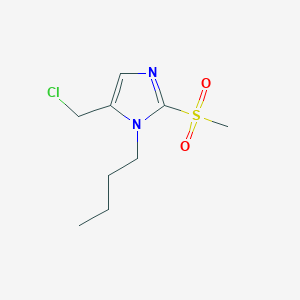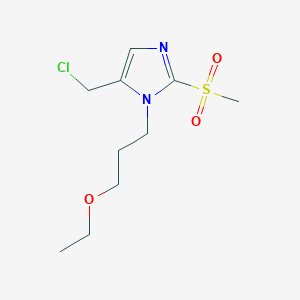![molecular formula C12H22ClN3O2S B6339897 {3-[5-(Chloromethyl)-2-methanesulfonyl-1H-imidazol-1-yl]propyl}diethylamine CAS No. 1221342-23-9](/img/structure/B6339897.png)
{3-[5-(Chloromethyl)-2-methanesulfonyl-1H-imidazol-1-yl]propyl}diethylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of “{3-[5-(Chloromethyl)-2-methanesulfonyl-1H-imidazol-1-yl]propyl}diethylamine” could potentially involve multiple stages of nucleophilic substitution reactions, similar to the reactions between halogenoalkanes and ammonia . The reaction could start with a primary halogenoalkane and proceed through stages to form secondary and tertiary amines .Chemical Reactions Analysis
The chemical reactions involving “{3-[5-(Chloromethyl)-2-methanesulfonyl-1H-imidazol-1-yl]propyl}diethylamine” could be similar to those of other amines. Amines are known to act as nucleophiles, being attracted to and attacking positive or slightly positive parts of other molecules or ions .Scientific Research Applications
Chemical Synthesis and Structural Analysis : Research conducted by Upadhyaya et al. (1997) involved the synthesis of compounds related to the specified chemical, focusing on their crystal structure and NMR spectra. This study contributes to understanding the chemical properties and potential applications of such compounds in scientific research (Upadhyaya et al., 1997).
Regioselective Ring Opening Reactions : Gao et al. (1991) explored the reaction of similar methanesulfonates, providing insights into their chemical behavior, particularly in regioselective ring-opening reactions. This type of research is crucial for understanding how these compounds can be manipulated in synthetic chemistry (Gao et al., 1991).
Cardiac Electrophysiological Activity : A study by Morgan et al. (1990) focused on the synthesis and cardiac electrophysiological activity of N-substituted imidazolylbenzamides, including compounds structurally related to the one . This research is relevant for understanding the potential biomedical applications of such compounds (Morgan et al., 1990).
Antineoplastic Evaluation : Research by Shealy and Krauth (1993) involved the synthesis and evaluation of α-Substituted Alkanesulfonates, including analogs of the compound , to explore their anticancer activity. This study contributes to the understanding of the potential therapeutic applications of these compounds (Shealy & Krauth, 1993).
Corrosion Inhibition : Zhang et al. (2015) investigated novel imidazoline derivatives, similar to the specified compound, as corrosion inhibitors for steel. Such research has practical applications in industrial chemistry and materials science (Zhang et al., 2015).
Antimicrobial Agents : Alasmary et al. (2015) synthesized and evaluated benzimidazole derivatives, structurally related to the specified compound, as potential antimicrobial agents. This research highlights the potential use of these compounds in combating microbial infections (Alasmary et al., 2015).
properties
IUPAC Name |
3-[5-(chloromethyl)-2-methylsulfonylimidazol-1-yl]-N,N-diethylpropan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22ClN3O2S/c1-4-15(5-2)7-6-8-16-11(9-13)10-14-12(16)19(3,17)18/h10H,4-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFFNSZZTAYMFIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCN1C(=CN=C1S(=O)(=O)C)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.84 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{3-[5-(Chloromethyl)-2-methanesulfonyl-1H-imidazol-1-yl]propyl}diethylamine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(11bR)-2,6-Di(3,5-diMePh)-8,9,10,11,12,13,14,15-8hydro-4-OH-4-oxide-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin, 98% 99%ee](/img/structure/B6339825.png)
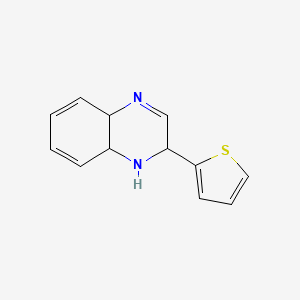
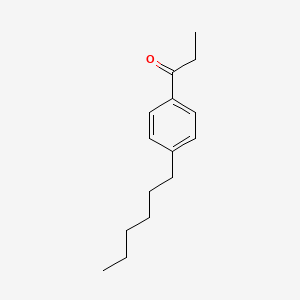
![t-Butyl 2,4-dioxo-2,3,4,5,6,8-hexahydropyrido[3,4-d]pyrimidine-7(1H)-carboxylate](/img/structure/B6339842.png)
